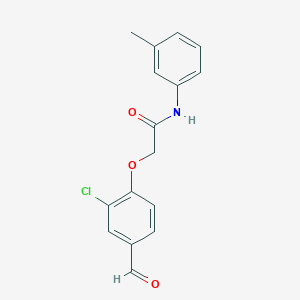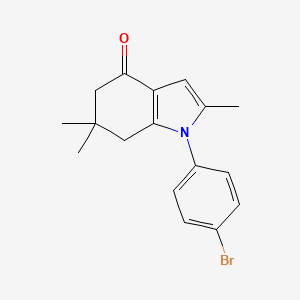![molecular formula C15H21N3O3 B5885144 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)
2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anticonvulsant, anxiolytic, and analgesic properties, making it a promising candidate for the development of novel therapeutics.
Mechanism of Action
The mechanism of action of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a positive allosteric modulator of the GABA receptor, enhancing its inhibitory effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the enhancement of GABAergic neurotransmission, resulting in reduced neuronal excitability and increased inhibition of neurotransmitter release. This leads to the observed anticonvulsant, anxiolytic, and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol in lab experiments is its potent and selective activity on the GABA receptor. This makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, its limited solubility in water and low bioavailability pose challenges for its use in vivo.
Future Directions
There are several future directions for the study of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol. One potential area of research is the development of novel analogs with improved solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, anxiety, and depression. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent and selective activity on the GABA receptor makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis method of 2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol involves the reaction between 2-(2-nitrophenyl)acetaldehyde and 1-piperazineethanol in the presence of a base such as sodium hydroxide. The resulting product is a yellow solid that can be purified through recrystallization.
properties
IUPAC Name |
2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-13-12-17-10-8-16(9-11-17)7-3-5-14-4-1-2-6-15(14)18(20)21/h1-6,19H,7-13H2/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLNYLRQJWXZRM-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)
![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)

![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)


![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)

